1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one
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Overview
Description
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a pent-4-en-1-one moiety, with a 2-methylpyrimidin-4-yloxy group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Attachment of the Pent-4-en-1-one Moiety: The pent-4-en-1-one group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Introduction of the 2-Methylpyrimidin-4-yloxy Group: The final step involves the nucleophilic substitution reaction where the 2-methylpyrimidin-4-yloxy group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}butan-2-one
- 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}hex-5-en-1-one
- 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}prop-2-en-1-one
Uniqueness
1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one is unique due to its specific combination of functional groups and the presence of a pent-4-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-4-5-14(18)17-9-7-12(10-17)19-13-6-8-15-11(2)16-13/h3,6,8,12H,1,4-5,7,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCNGWSGLGYJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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